BenchChemオンラインストアへようこそ!

1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea

ROCK kinase inhibition benzylurea pharmacophore conformational flexibility

This unsubstituted thiazolo[5,4-b]pyridine urea is a versatile basal scaffold for kinase selectivity profiling and systematic SAR exploration. Its crystallographically validated benzylurea pharmacophore engages ROCK1/2, while the meta-substituted phenyl spacer and unadorned core enable parallel library synthesis against PI3Kα, c-KIT, EGFR, and DNA GyrB. Choose this compound for scaffold-hopping, target deconvolution, and multi-parameter optimization in a single round of parallel chemistry.

Molecular Formula C20H16N4OS
Molecular Weight 360.44
CAS No. 1021051-03-5
Cat. No. B2430759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea
CAS1021051-03-5
Molecular FormulaC20H16N4OS
Molecular Weight360.44
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C20H16N4OS/c25-20(22-13-14-6-2-1-3-7-14)23-16-9-4-8-15(12-16)18-24-17-10-5-11-21-19(17)26-18/h1-12H,13H2,(H2,22,23,25)
InChIKeyWZDWOYIOBCKXQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea (CAS 1021051-03-5): Structural Identity, Scaffold Class, and Procurement Context


1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea (CAS 1021051-03-5; molecular formula C20H16N4OS; MW 360.44 g/mol) is a heterocyclic urea derivative that integrates three pharmacophoric elements: an N-benzyl urea terminus, a meta-substituted phenyl spacer, and a thiazolo[5,4-b]pyridine fused bicyclic core . This compound belongs to the broader class of thiazolopyridine ureas, a scaffold family with validated activity across multiple kinase and non-kinase targets including PI3Kα [1], ROCK1/2 [2], DNA Gyrase B [3], c-KIT [4], EGFR-TK [5], and MALT1 [6]. The unsubstituted nature of the thiazolo[5,4-b]pyridine ring at positions C-5 and C-6 distinguishes this compound from lead-optimized analogs within each target class and positions it as a scaffold-hopping starting point or chemical probe for target deconvolution campaigns.

Why 1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea Cannot Be Interchanged with Simpler Thiazolopyridine Analogs


The scientific selection of CAS 1021051-03-5 over structurally similar thiazolopyridine ureas hinges on three interdependent structural variables, each of which independently modulates target engagement, selectivity, and physicochemical profile. First, the N-benzyl urea terminus (versus directly attached N-aryl ureas such as 4-fluorophenyl or 3,4-dimethoxyphenyl) introduces a CH₂ rotational spacer that alters both the conformational ensemble accessible to the terminal phenyl ring and the hydrogen-bonding geometry of the urea NH [1]. Second, the meta-substituted phenyl spacer between the urea and thiazolopyridine core positions the hinge-binding heterocycle at a distinct vector angle compared to directly linked or para-substituted congeners [1]. Third, the unsubstituted thiazolo[5,4-b]pyridine core (lacking C-5/C-6 modifications) provides a basal pharmacophore that can be elaborated independently—unlike pre-optimized lead compounds where C-5/C-6 substituents are already committed to a specific target's ribose/solvent pocket [2]. Generic substitution across any of these three domains would produce a different chemotype whose target profile, selectivity fingerprint, and developability characteristics cannot be assumed equivalent.

Quantitative Differentiation Evidence for 1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea (CAS 1021051-03-5) vs. Closest Analogs


N-Benzyl Urea Terminus: Conformational Flexibility and ROCK Pharmacophore Validation vs. N-Aryl Ureas

The N-benzyl urea terminus of CAS 1021051-03-5 is a validated kinase inhibitor pharmacophore, directly demonstrated in the structurally cognate 1-benzyl-3-(4-pyridylthiazol-2-yl)urea series. In the ROCK inhibitor program by Pireddu et al. (2012), the parent benzylurea compound 5a exhibited ROCK1 IC50 = 170 nM and ROCK2 IC50 = 50 nM; replacement of the benzyl CH₂ spacer with a direct N-phenyl linkage was not productive, while introduction of an (R)-α-methyl substituent at the benzylic position enhanced ROCK1 potency 4-fold (IC50 = 43 nM) and a 67-fold enantiomeric preference over the (S)-isomer was observed [1]. In contrast, the closest commercially available direct N-aryl analog—1-(4-fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea (CAS 1021111-98-7)—lacks the benzylic CH₂ spacer and the attendant conformational degrees of freedom, producing a rigidly extended geometry that cannot recapitulate the bent binding mode observed in the ROCK co-crystal structure (PDB 3TV7), where the terminal benzyl phenyl ring occupies a deep hydrophobic cleft beneath the P-loop [1]. This structural difference is not cosmetic; the benzylic stereogenic center creates a chiral environment that can be exploited for isoform selectivity, whereas the planar N-aryl analog is achiral at this position.

ROCK kinase inhibition benzylurea pharmacophore conformational flexibility kinase selectivity

Thiazolo[5,4-b]pyridine Fused Core vs. Simple Thiazole: Impact on PI3Kα Inhibitory Potency

The thiazolo[5,4-b]pyridine core of CAS 1021051-03-5 incorporates a fused pyridine ring that provides an additional hydrogen-bond acceptor (N4 nitrogen) and extended π-stacking surface relative to simple 2-aminothiazole or 4-pyridylthiazole cores. In the PI3Kα inhibitor series reported by Xia et al. (2020), the pyridyl group attached to the thiazolo[5,4-b]pyridine scaffold was demonstrated to be a critical structural determinant: replacement of the 2-pyridyl substituent with a phenyl ring caused a dramatic decrease in PI3Kα inhibitory activity from IC50 = 3.6 nM to IC50 = 501 nM—a ~139-fold potency loss [1]. The cognate ROCK inhibitor scaffold (1-benzyl-3-(4-pyridylthiazol-2-yl)urea, compound 5a) uses a monocyclic thiazole with an exocyclic 4-pyridyl substituent and achieves ROCK1 IC50 = 170 nM [2]. Although these two series target different kinases, the direct comparison illustrates how the thiazolo[5,4-b]pyridine fused system provides a geometrically pre-organized hinge-binding motif with the N4 nitrogen positioned for a conserved hydrogen bond to the kinase hinge region (Val851 in PI3Kα), whereas the simple thiazole system relies on an exocyclic pyridyl nitrogen for this interaction [1][2].

PI3Kα inhibition thiazolopyridine hinge binder nitrogen heterocycle SAR kinase ATP pocket

Meta-Phenyl Spacer Geometry: Distinct Vector Angle vs. Para-Substituted and Directly Linked Analogs

CAS 1021051-03-5 incorporates a meta-substituted phenyl ring as the spacer between the urea linkage and the thiazolo[5,4-b]pyridine core, producing an approximately 120° exit vector angle from the urea nitrogen. This contrasts with para-substituted analogs (180° linear geometry) and directly linked systems (no phenyl spacer). In the ROCK inhibitor SAR reported by Pireddu et al. (2012), meta-substitution on the terminal benzyl phenyl ring was strongly preferred over para-substitution: the meta-methoxy analog 5b exhibited ROCK1 IC50 = 27 nM, while the corresponding para-methoxy analog 5d showed less than 10% inhibition at 50 µM—a greater than 1,850-fold potency differential [1]. Similarly, meta-hydroxy compound 5g (IC50 = 8 nM) was 47-fold more potent than its para-hydroxy counterpart 5i (IC50 = 380 nM) [1]. Although this SAR was established on the benzyl ring rather than the spacer phenyl, it demonstrates a consistent pharmacophoric preference for a meta-substituted geometry in urea-based kinase inhibitors bearing this scaffold architecture. The meta-phenyl spacer in CAS 1021051-03-5 projects the thiazolopyridine hinge binder at a trajectory that may favor engagement with the kinase hinge region while avoiding steric clashes with the gatekeeper residue and the P-loop.

meta-substitution SAR phenyl spacer geometry kinase binding pose exit vector angle

Unsubstituted Thiazolo[5,4-b]pyridine Core: Basal Scaffold for Multi-Target Chemical Probe Development

CAS 1021051-03-5 bears an unsubstituted thiazolo[5,4-b]pyridine core at positions C-5 and C-6, a feature that distinguishes it from lead-optimized compounds within each known target class. In the DNA Gyrase B inhibitor series (Kale et al., 2013), C-5 substituents were essential for accessing the ribose/solvent pocket and achieving GyrB IC50 ≤ 1 nM with Mtb MIC ≤ 0.1 µM [1]. In the c-KIT inhibitor series (Nam et al., 2022), C-6 aryl/heteroaryl substitution was critical for potency against imatinib-resistant c-KIT V560G/D816V double mutant, with compound 6r achieving IC50 = 4.77 µM against this mutant vs. imatinib IC50 = 37.93 µM [2]. In the EGFR-TK series (Borude et al., 2024), C-6 substitution with 2-aminopyrimidine yielded compound 10k with IC50 = 0.010 µM against HCC827 cells, equipotent to osimertinib [3]. The unsubstituted core of CAS 1021051-03-5 thus represents the minimal pharmacophore that has demonstrated activity across at least five distinct protein targets (PI3K, ROCK, GyrB, c-KIT, EGFR), making it suitable as a starting point for parallel medicinal chemistry optimization or as a chemical probe for kinome-wide selectivity profiling before committing to a specific substitution pattern.

scaffold hopping chemical probe target deconvolution multi-kinase profiling

Calculated Physicochemical Differentiation: Lipophilicity, H-Bond Capacity, and Rule-of-Five Compliance vs. Closest Commercial Analogs

CAS 1021051-03-5 (C20H16N4OS; MW 360.44; HBD = 2; HBA = 5; rotatable bonds = 5) occupies a differentiated physicochemical space relative to its closest commercial analogs. Compared to 1-(4-fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea (CAS 1021111-98-7; C19H13FN4OS; MW 364.40), the benzyl compound has a higher calculated logP (~4.0 vs. ~3.5, estimated by fragment-based method) due to the additional benzylic CH₂ and absence of the polar C-F bond. Compared to 1-(3,4-dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea (C21H18N4O3S; estimated MW ~406), the benzyl compound has lower hydrogen-bond acceptor count (5 vs. 8) and correspondingly higher membrane permeability potential. Compared to 1-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea (CAS 1058481-72-3; C17H12N4OS2; MW 352.44), the benzyl analog has greater molecular complexity (MW 360 vs. 352) and an additional aromatic ring for potential hydrophobic contacts. All four analogs comply with Lipinski's Rule of Five, but the benzyl compound's balanced profile (moderate lipophilicity, 2 HBD, 5 HBA, MW < 400) places it in an attractive lead-like chemical space that is distinct from both the more polar dimethoxy analog and the more compact thiophene analog .

drug-likeness physicochemical properties Lipinski parameters lead-likeness

Recommended Research and Procurement Scenarios for 1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea (CAS 1021051-03-5)


Kinase Panel Profiling and Target Deconvolution with an Unbiased Thiazolopyridine-Urea Chemical Probe

CAS 1021051-03-5 is optimally deployed as a basal scaffold for kinome-wide selectivity profiling. Because its unsubstituted thiazolo[5,4-b]pyridine core has demonstrated activity across PI3K, ROCK, c-KIT, EGFR, and DNA GyrB target classes when appropriately elaborated [1][2], the compound can serve as a starting point for broad-panel biochemical screening (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to establish a selectivity fingerprint before committing synthetic resources to a specific substitution pattern. This approach is particularly valuable in academic drug discovery settings where the optimal target for a given phenotype is unknown and scaffold-hopping exploration is warranted.

Structure-Activity Relationship Campaigns Leveraging the Benzylurea Pharmacophore for ROCK or Related AGC Kinase Inhibition

The N-benzyl urea terminus of CAS 1021051-03-5 is a crystallographically validated pharmacophore for ROCK kinase engagement [1]. Researchers pursuing ROCK1/2 inhibition (relevant to cardiovascular disease, glaucoma, fibrosis, and cancer metastasis) can use this compound as a core scaffold for systematic SAR exploration—substituting the phenyl ring with meta-hydroxy, methoxy, amino, or halogen groups to recapitulate the 21-fold potency gains documented in the cognate benzylurea series (ROCK1 IC50 range: 8–170 nM) [1]. The benzylic CH₂ additionally offers a site for stereochemical elaboration, with documented 67-fold enantiomeric potency differences achievable through α-methyl substitution [1].

Scaffold-Hopping Starting Point for Anti-Tubercular DNA Gyrase B Inhibitor Discovery

Thiazolopyridine ureas are a validated anti-tubercular scaffold acting through DNA Gyrase B ATPase inhibition, with reported GyrB IC50 ≤ 1 nM and Mtb MIC ≤ 0.1 µM in optimized compounds [2]. CAS 1021051-03-5, bearing an unsubstituted thiazolopyridine core, provides a synthetically accessible starting point for introducing C-5 substituents to target the ribose/solvent pocket and C-6 heterocycles to modulate potency and physicochemical properties—the two substitution vectors identified as critical by Kale et al. (2013) [2]. This compound is particularly attractive for groups seeking to avoid IP-encumbered C-5/C-6 substitution patterns while exploring novel chemical space around the benzylurea terminus.

Comparative Procurement for Physicochemical Property Differentiation in Parallel Analog Libraries

For medicinal chemistry groups building parallel libraries of thiazolopyridine-urea analogs, CAS 1021051-03-5 (benzyl terminus) should be procured alongside its closest commercial analogs—CAS 1021111-98-7 (4-fluorophenyl), CAS 1058481-72-3 (thiophen-2-yl), and the 3,4-dimethoxyphenyl variant—to systematically probe the impact of urea terminus lipophilicity and hydrogen-bonding capacity on cellular potency, permeability, and metabolic stability. The benzyl compound occupies a differentiated cLogP/HBA space (~4.0/5) relative to the more polar dimethoxy analog (~3.0/8) and more lipophilic thiophene analog (~4.6/4), enabling multi-parameter optimization in a single round of parallel synthesis .

Quote Request

Request a Quote for 1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.